4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound with the molecular formula C3H5N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities . They are used in various applications such as antimicrobial, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that azoles, a class of compounds that includes 1,2,4-triazoles, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the wide range of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Action Environment
One study suggests that the presence of oxygen, nitrogen, and sulfur in the structure of sulfonates containing 4,5-dihydro-1h-1,2,4-triazol-5-one moieties increases the likelihood of them being corrosion inhibitors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one are largely determined by its interactions with various biomolecules. The compound has been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
It is known that the compound has antimicrobial activities , suggesting that it may influence cell function in microbial organisms
Molecular Mechanism
It is known that the compound has antimicrobial activities , suggesting that it may interact with biomolecules in microbial organisms, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,3,4-thiadiazole with ethanol, resulting in the formation of 4-methyl-5-propoxy-1,2,4-triazoline-3-one . Another method includes the thermal decomposition of 5-methoxytriazoline precursors to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-propoxy-1,2,4-triazoline-3-one: A similar compound with a propoxy group instead of a hydrogen atom at the 5-position.
Sulfentrazone: Another triazole derivative used as a herbicide.
Carfentrazone: A related compound with similar structural features and applications.
Uniqueness
4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific structural configuration and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMTQHLKRQXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4114-43-6 |
Source
|
Record name | 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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